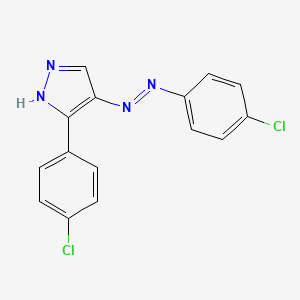
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone (hereby referred to as 4CPH) is a novel compound that has been studied for its potential applications in scientific research. 4CPH is an organic compound that is synthesized from the reaction of 4-chlorophenylhydrazine and 4-chlorophenylpyrazol-4-one. It is an important intermediate for the synthesis of other compounds and has been used for various applications in the field of drug synthesis, materials science, and biochemistry.
科学的研究の応用
4CPH has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antimalarials. It has also been used in the synthesis of materials such as polymers and nanomaterials. In addition, 4CPH has been used in the synthesis of various biochemical compounds, including nucleosides, nucleotides, and carbohydrates.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Hydrazide-hydrazone derivatives, which this compound is a part of, are known to have various pharmaceutical applications due to their azomethine group (–nh–n=ch–) connected with a carbonyl group . This group is responsible for their interaction with their targets and any resulting changes.
Biochemical Pathways
For instance, compounds with a similar structure have been shown to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .
Pharmacokinetics
The synthesis of similar compounds involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:11 mol ratio in ethanol . This suggests that the compound may be soluble in ethanol, which could impact its absorption and distribution in the body.
Result of Action
For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of similar compounds has been shown to be relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be an important environmental factor influencing the compound’s action.
実験室実験の利点と制限
4CPH has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively simple reaction. It is also soluble in water, which makes it easy to work with. However, 4CPH also has some limitations for laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it has a low solubility in organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are a number of potential future directions for 4CPH research. One potential direction is to further explore its potential applications in drug synthesis and materials science. Additionally, more research could be done to explore its potential biochemical and physiological effects, as well as its potential effects on the immune system. Finally, further research could be done to explore the potential advantages and limitations of 4CPH for laboratory experiments.
合成法
4CPH is synthesized from the reaction of 4-chlorophenylhydrazine and 4-chlorophenylpyrazol-4-one. The reaction is conducted in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is complete in approximately 1 hour. The yield of the reaction is typically high and the product can be isolated by simple filtration.
特性
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDQNLLAZXMBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N=NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


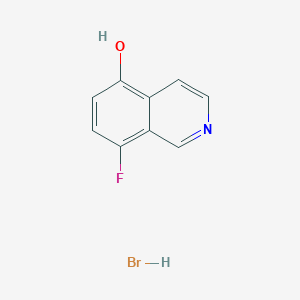
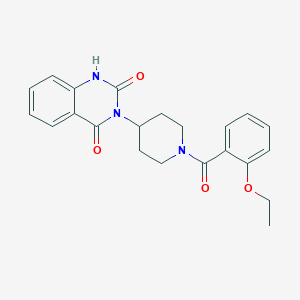
![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)
![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2951393.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

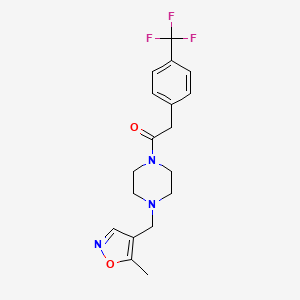
![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)
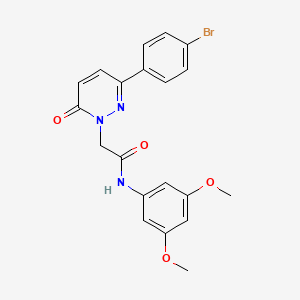

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)